molecular formula C17H14ClNO4S B2581354 4-(2-chlorophenoxy)-N-(furan-2-ylmethyl)benzenesulfonamide CAS No. 606945-47-5

4-(2-chlorophenoxy)-N-(furan-2-ylmethyl)benzenesulfonamide

Cat. No. B2581354
CAS RN: 606945-47-5
M. Wt: 363.81
InChI Key: IEIVAZNGWVGLBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Polysubstituted furans are important building blocks in organic chemistry and are found in various natural sources, most in plants, algae, and microorganisms. They also serve as structural motifs in biologically active drug molecules .


Synthesis Analysis

Polysubstituted furans can be prepared from various sulfur ylides and alkyl acetylenic carboxylates. The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates can afford dialkyl furan-3,4-dicarboxylates .


Molecular Structure Analysis

The molecular structure of polysubstituted furans is diverse and can be synthesized with mono to tricarboxylate groups from safe and readily available dimethylsulfonium acylmethylides and different alkyl acetylenic carboxylates .


Chemical Reactions Analysis

The synthesis of polysubstituted furans involves a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .

Scientific Research Applications

Structural Analysis and Synthesis

Studies have focused on the structural characterization and synthesis of benzenesulfonamide derivatives, revealing insights into their chemical behavior and interactions. For instance, research on isomorphous benzenesulfonamide crystal structures demonstrated the role of intermolecular C-H...O, C-H...π, and C-H...Cl interactions in determining crystal packing, highlighting the subtle impact of chlorine atom positioning on molecular assembly (Bats, Frost, & Hashmi, 2001).

Antitumor Activity

Sulfonamide derivatives have been synthesized and tested for their in vitro antitumor activity, with some compounds showing significant selectivity and effectiveness against certain cancer cell lines. For example, a study on 2-benzylthio-4-chlorobenzenesulfonamide derivatives found that certain compounds exhibited remarkable activity and selectivity towards non-small cell lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006).

Biological Screening

Other sulfonamide compounds have been evaluated for their biological potential beyond anticancer activity, including enzyme inhibition and antioxidant potential. The sulfonamide hybrid Schiff bases of anthranilic acid, for instance, demonstrated enzyme inhibition against AChE and BChE enzymes and showed notable antioxidant activity (Kausar et al., 2019).

Sensing Applications

Benzenesulfonamide derivatives have also found applications in sensing, as illustrated by the development of a colorimetric and fluorescence chemosensing probe for the selective detection of Sn2+ ions in an aqueous solution, showcasing the versatility of sulfonamide compounds in analytical chemistry (Ravichandiran et al., 2020).

properties

IUPAC Name

4-(2-chlorophenoxy)-N-(furan-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO4S/c18-16-5-1-2-6-17(16)23-13-7-9-15(10-8-13)24(20,21)19-12-14-4-3-11-22-14/h1-11,19H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIVAZNGWVGLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-chlorophenoxy)-N-(furan-2-ylmethyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.